![molecular formula C20H22N2O5S B2613293 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 1785763-98-5](/img/structure/B2613293.png)
5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Surface Analysis
A study by Prabhuswamy et al. (2016) explored a closely related compound, focusing on its synthesis, crystal structure, and surface analysis. This research contributes to understanding the structural properties of similar compounds, potentially aiding in the development of novel materials or pharmaceuticals (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Pharmacological Evaluation
Patel et al. (2013) evaluated new series of Pyrazolines, which are structurally related to the compound . Their study highlights the potential pharmacological applications, particularly in anti-cancer and HIV treatments (Patel, Gor, Patel, Shah, & Maninagar, 2013).
Stereochemical Peculiarities
Borisova et al. (2016) investigated stereochemical aspects of a similar compound. Understanding these properties is crucial for drug design and molecular engineering, as stereochemistry plays a significant role in the biological activity of compounds (Borisova, Toze, Yagafarov, Zubkov, Dorovatovskii, Zubavichus, & Khrustalev, 2016).
Photophysical and Chemosensor Applications
Khan (2020) focused on the synthesis and photophysical properties of Pyrazoline derivatives, highlighting their use as fluorescent chemosensors for metal ions. This research underlines the potential for these compounds in sensor technology and environmental monitoring (Khan, 2020).
Optical Properties for Communication and Data Storage
Mehkoom et al. (2021) examined the linear and nonlinear optical properties of a Pyrazoline derivative. Their findings suggest potential applications in optical switching, communication, and data storage technologies (Mehkoom, Afzal, Ahmad, & Khan, 2021).
Tautomerism in NH-Pyrazoles
Cornago et al. (2009) studied the tautomerism of NH-pyrazoles, which is relevant for understanding the chemical behavior and potential applications of such compounds in various fields, including pharmaceuticals and material science (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
properties
IUPAC Name |
5-[5-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-14-9-13(10-15(11-14)27-2)16-12-17(18-5-4-8-28-18)22(21-16)19(23)6-3-7-20(24)25/h4-5,8-11,17H,3,6-7,12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUXVHXJMOABPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.